molecular formula C12H17NO2S B1389626 2-Amino-4-(benzylsulfanyl)-2-methylbutanoic acid CAS No. 19361-15-0

2-Amino-4-(benzylsulfanyl)-2-methylbutanoic acid

Cat. No.: B1389626
CAS No.: 19361-15-0
M. Wt: 239.34 g/mol
InChI Key: SPJSMNWJNWKBOQ-UHFFFAOYSA-N
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Description

2-Amino-4-(benzylsulfanyl)-2-methylbutanoic acid is an organic compound that features both amino and sulfanyl functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the benzylsulfanyl group adds unique properties to the molecule, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(benzylsulfanyl)-2-methylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of a glycine derivative with a benzylsulfanyl group. This process typically requires the use of a strong base, such as sodium hydride, to deprotonate the glycine derivative, followed by the addition of a benzylsulfanyl halide under controlled conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(benzylsulfanyl)-2-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-sulfanylated derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-4-(benzylsulfanyl)-2-methylbutanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.

    Biological Studies: The compound’s unique structure allows it to be used in studies investigating enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(benzylsulfanyl)-2-methylbutanoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The benzylsulfanyl group can interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Amino-4-(methylsulfanyl)butanoic acid
  • 2-Amino-4-(ethylsulfanyl)butanoic acid
  • 2-Amino-4-(phenylsulfanyl)butanoic acid

Comparison: Compared to its analogs, 2-Amino-4-(benzylsulfanyl)-2-methylbutanoic acid is unique due to the presence of the benzyl group, which imparts distinct hydrophobic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity. The benzyl group may enhance the compound’s ability to interact with specific protein targets, making it a valuable molecule for drug design and development.

Properties

IUPAC Name

2-amino-4-benzylsulfanyl-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-12(13,11(14)15)7-8-16-9-10-5-3-2-4-6-10/h2-6H,7-9,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJSMNWJNWKBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSCC1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670657
Record name 4-(Benzylsulfanyl)isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19361-15-0
Record name 4-(Benzylsulfanyl)isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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